4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde
Description
Chemical Name: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde
CAS Number: 2101200-03-5
Molecular Formula: C₆H₅BrF₂N₂O
Molecular Weight: 239.02 g/mol
Purity: ≥97% (ISO-certified)
Applications: High-purity intermediate for active pharmaceutical ingredients (APIs), particularly in drug discovery and agrochemical research .
This compound features a pyrazole core substituted with a bromine atom at position 4, a 2,2-difluoroethyl group at position 1, and a carbaldehyde moiety at position 3. The difluoroethyl group enhances metabolic stability and lipophilicity, while the bromine and aldehyde groups provide reactive sites for further functionalization.
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,3,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRJKXTLSCPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C=O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to form the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and difluoroethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Key Features : Chlorine substituent (vs. bromine in the target compound), triazole-thiazole hybrid structure.
- Activity : Demonstrated antimicrobial properties, suggesting halogen choice (Cl vs. Br) influences bioactivity .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1H-pyrazol-3-one (Example 5.23)
- Key Features : Bromomethyl and chlorophenyl substituents, pyrazol-3-one core (vs. carbaldehyde).
- Activity : Antimicrobial applications, highlighting the role of bromine in modulating reactivity and biological efficacy .
- Comparison : The pyrazol-3-one core lacks the aldehyde’s electrophilic site, reducing its utility in condensation reactions compared to the target compound.
Functional Group Variations
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- CAS : 1202993-11-0
- Key Features : Carboxylic acid group (vs. carbaldehyde), difluoromethyl substituent.
- Impact : The carboxylic acid enhances water solubility but reduces electrophilicity, limiting its use in nucleophilic addition reactions critical to API synthesis .
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
- CAS : 1807546-65-1
- Key Features : Bromo-iodo substitution, methyl group (vs. difluoroethyl).
Complex Hybrid Structures
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
- CAS : 1006320-27-9
- Key Features : Bis(difluoromethyl) groups, furan-carbaldehyde hybrid.
Non-Pyrazole Analogs
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Comparative Data Table
Key Findings
Halogen Effects : Bromine’s larger atomic size compared to chlorine enhances steric effects and van der Waals interactions in target binding, but may reduce solubility .
Functional Group Roles : Carbaldehyde groups enable versatile derivatization (e.g., Schiff base formation), whereas carboxylic acids or pyrazol-3-ones limit such reactivity .
Fluorinated Substituents : Difluoroethyl and trifluoroethyl groups improve metabolic stability, but trifluoroethyl’s stronger electron-withdrawing nature may alter reaction kinetics .
Hybrid Structures : Compounds like the furan-carbaldehyde hybrid demonstrate enhanced lipophilicity, critical for CNS-targeting drugs, but introduce synthetic complexity .
Biological Activity
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrazole ring, a bromine atom, and a difluoroethyl group. Its molecular formula is . The synthesis typically involves the reaction of appropriate diazo compounds with carbonyl derivatives, leading to the formation of the desired pyrazole structure.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies on cancer cell lines (such as MCF-7 and HeLa) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be around 20 µM for MCF-7 cells, suggesting that it may serve as a lead compound for further anticancer drug development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell signaling pathways associated with cancer progression and microbial resistance.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 20 µg/mL. |
| Study 2 | Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 20 µM. |
| Study 3 | Investigated the mechanism of action, identifying inhibition of key signaling pathways in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
